molecular formula C11H11BrO3 B13680273 Methyl 2-(4-acetyl-2-bromophenyl)acetate

Methyl 2-(4-acetyl-2-bromophenyl)acetate

Cat. No.: B13680273
M. Wt: 271.11 g/mol
InChI Key: RAPQOTSKFNPORU-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-2-bromophenyl)acetate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of phenylacetic acid and is characterized by the presence of a bromine atom and an acetyl group on the aromatic ring. This compound is typically a colorless to light yellow liquid with a distinct smell and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-acetyl-2-bromophenyl)acetate can be synthesized through the bromination of methyl phenylacetate followed by acetylation. The process involves the reaction of methyl phenylacetate with bromine to introduce the bromine atom at the desired position on the aromatic ring. The resulting brominated compound is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination and acetylation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-2-bromophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-acetyl-2-bromophenyl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(4-acetyl-2-bromophenyl)acetate involves its interaction with various molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic oxidation, reduction, and conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-acetyl-2-bromophenyl)acetate is unique due to the presence of both the bromine atom and the acetyl group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-(4-acetyl-2-bromophenyl)acetate

InChI

InChI=1S/C11H11BrO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

RAPQOTSKFNPORU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)OC)Br

Origin of Product

United States

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